molecular formula C23H20FN5O2S B14977676 N-(2,4-dimethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

N-(2,4-dimethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

Cat. No.: B14977676
M. Wt: 449.5 g/mol
InChI Key: QQQADGNEIQURQB-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a synthetic pteridine-derived compound offered for research and development purposes. This chemical features a complex molecular structure that integrates a pteridinone core, a 4-fluorobenzyl group at the N-3 position, and a thioacetamide linker connected to a 2,4-dimethylaniline moiety. Such a structure is characteristic of molecules investigated for their potential as enzyme inhibitors, particularly in the field of kinase research. The pteridine scaffold is known to be of significant interest in medicinal chemistry and drug discovery. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a reference standard in analytical studies. It is also valuable for in vitro biological screening to explore its mechanism of action and potential interactions with various biological targets. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C23H20FN5O2S

Molecular Weight

449.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H20FN5O2S/c1-14-3-8-18(15(2)11-14)27-19(30)13-32-23-28-21-20(25-9-10-26-21)22(31)29(23)12-16-4-6-17(24)7-5-16/h3-11H,12-13H2,1-2H3,(H,27,30)

InChI Key

QQQADGNEIQURQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pteridine core, followed by the introduction of the fluorophenylmethyl group, and finally the attachment of the sulfanylacetamide moiety. Common reagents and conditions might include:

    Reagents: Fluorobenzyl bromide, dimethylphenylamine, thiourea, acetic anhydride.

    Conditions: Refluxing in organic solvents, use of catalysts like palladium or copper, and purification through chromatography.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl group to sulfoxide or sulfone.

    Reduction: Reduction of the ketone group to an alcohol.

    Substitution: Halogenation or nitration of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium bor

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The compound is structurally analogous to several sulfur-linked acetamide derivatives with modified heterocyclic cores and substituents. Key comparisons include:

Compound Name Core Structure Substituents (R1, R2) Molecular Weight (g/mol) Key Features
Target Compound Dihydropteridin R1: 4-fluorobenzyl; R2: 2,4-dimethylphenyl ~450 (estimated) Rigid pteridin core; balanced lipophilicity from fluorobenzyl and dimethyl groups.
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide Quinazolin R1: 4-chlorophenyl; R2: 4-sulfamoylphenyl 501.0 Quinazolin core with sulfamoyl group; enhanced solubility via sulfonamide.
N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide Quinazolin R1: 4-chlorophenyl; R2: 3-chloro-4-fluorophenyl 490.3 Dual chloro/fluoro substituents; high halogen content for target selectivity.
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide Thieno[3,2-d]pyrimidin R1: 4-chlorophenyl; R2: 4-methylphenyl ~480 (estimated) Thieno-pyrimidin core; sulfur atom enhances π-stacking and metabolic stability.
N-(4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide Simple acetamide R1: 3-methylphenyl; R2: 4-fluorophenyl ~290 (estimated) Minimal heterocyclic system; lower molecular weight for improved bioavailability.

Key Structural and Functional Differences

  • Core Heterocycles: The dihydropteridin core in the target compound is less common than quinazolin or thieno-pyrimidin cores in analogues. Pteridin’s nitrogen-rich structure may enhance hydrogen-bonding interactions with target proteins compared to quinazolin’s simpler bicyclic system .
  • Substituent Effects: Fluorine vs. Chlorine: The 4-fluorobenzyl group in the target compound offers a balance of electronegativity and lipophilicity, whereas chlorophenyl groups (e.g., ) increase hydrophobicity and steric bulk, which may enhance target binding but reduce solubility. Dimethylphenyl vs.
  • Molecular Weight and Drug-Likeness :

    • The target compound’s higher molecular weight (~450 g/mol) compared to simpler analogues (e.g., ) may impact bioavailability. However, its rigid core and optimized substituents could mitigate this via enhanced binding affinity .

Research Findings and Implications

  • Binding Affinity : The Glide XP scoring function highlights the importance of hydrophobic enclosures and hydrogen-bonding motifs in ligand-receptor interactions . The target compound’s 4-fluorobenzyl group may participate in hydrophobic enclosures, while the pteridin core could form hydrogen bonds with kinase active sites.
  • Antimicrobial Activity : Analogues with amide moieties (e.g., ) demonstrate antimicrobial properties, suggesting the acetamide group in the target compound may confer similar activity. The 2,4-dimethylphenyl substituent could enhance membrane penetration compared to bulkier groups like sulfamoylphenyl .

Q & A

Q. What are the recommended synthetic routes for preparing N-(2,4-dimethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a thiol-containing pteridinone derivative with a halogenated acetamide precursor. Key steps include:
  • Thiol-Ether Formation : Use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in dichloromethane under nitrogen to form the sulfanyl bridge .
  • Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (273 K to prevent side reactions), and stoichiometry (1:1 molar ratio of thiol to acetamide halide) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from methylene chloride .

Q. How can researchers confirm the structural identity of this compound, and what analytical techniques are critical?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions) to confirm planar amide groups and dihedral angles between aromatic rings .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methyl groups on phenyl rings, fluorophenyl integration) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated vs. observed m/z) .

Advanced Research Questions

Q. How can conformational flexibility in the pteridin-4-one core influence bioactivity, and what computational tools are suitable for modeling this?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Analyze dihedral angles (e.g., 54.8°–77.5° for aryl ring orientations) to predict steric repulsion and ligand-receptor binding .
  • Density Functional Theory (DFT) : Calculate electron distribution in the sulfanyl bridge and pteridinone core to assess reactivity (e.g., nucleophilic sulfur) .
  • SAR Studies : Synthesize analogs with rigidified pteridinone cores (e.g., introducing methyl groups) to correlate conformation with activity .

Q. What strategies address contradictory bioactivity data in enzyme inhibition assays involving this compound?

  • Methodological Answer :
  • Assay Reprodubility : Standardize enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer conditions (pH 7.4, ionic strength) to minimize variability .
  • Metabolite Screening : Use LC-MS to detect oxidative metabolites (e.g., sulfoxide formation) that may interfere with activity .
  • Orthogonal Assays : Validate hits via SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .

Q. How can researchers design experiments to probe the role of the 4-fluorophenylmethyl group in target selectivity?

  • Methodological Answer :
  • Isosteric Replacement : Synthesize derivatives with chlorine, methoxy, or trifluoromethyl groups at the 4-position of the benzyl moiety to assess steric/electronic effects .
  • Crystallographic Fragment Screening : Co-crystallize analogs with target proteins (e.g., kinases) to map hydrophobic interactions in the binding pocket .
  • Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled ATP analogs) to quantify displacement kinetics in the presence of modified ligands .

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